molecular formula C9H8BrN3S B8465926 5-bromo-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine

5-bromo-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B8465926
M. Wt: 270.15 g/mol
InChI Key: UDYIYNSJZKFXMU-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

A 16 by 100 mm vial was charged with 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine (1.00 g, 3.6 mmol), THF (4 mL), triethylamine (1.5 ml, 11 mmol), and methylamine hydrochloride (0.49 g, 7.3 mmol), and water (0.4 mL). The vial was capped and heated to 85° C. with stirring for 20 hours. The reaction was cooled to room temperature and concentrated. The residue was purified via column chromatography on silica gel (gradient elution with 0 to 4% methanol in dichloromethane) to afford 5-bromo-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine. MS m/z=271 [M+H]+. Calc'd for C9H8BrN3S: 270.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:4][C:5](Cl)=[N:6][CH:7]=1.C1COCC1.[CH2:19]([N:21](CC)CC)C.Cl.CN>O>[Br:1][C:2]1[C:3]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:4][C:5]([NH:21][CH3:19])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)C=1SC=CC1
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.49 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (gradient elution with 0 to 4% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)NC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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